molecular formula C8H19N3 B2918441 1,4-Dimethyl-1,4,7-triazonane CAS No. 141213-10-7

1,4-Dimethyl-1,4,7-triazonane

Cat. No. B2918441
M. Wt: 157.261
InChI Key: WUCCSASUKQHPAS-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,4,7-triazonane is a chemical compound with the molecular formula C8H19N3 . It is a liquid at room temperature . This compound is a derivative of 1,4,7-triazacyclononane (TACN), a face-capping tridentate ligand that is popular in coordination chemistry .


Synthesis Analysis

1,4,7-Triazonane, an intermediate in the synthesis of 1,4,7-trifunctionalized derivatives, is a possible reagent for compleximetric titrations with high cation-binding selectivity . A new synthetic method has been developed for the dimethyl-substituted TACN derivative to prevent the rotational isomers that hinder the cyclization reaction .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-1,4,7-triazonane has been determined by X-ray structure analysis, PMR spectroscopy, and calculations using the MM2 program . The InChI code for this compound is 1S/C8H19N3/c1-10-5-3-9-4-6-11(2)8-7-10/h9H,3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

1,4-Dimethyl-1,4,7-triazonane is a liquid at room temperature . It has a molecular weight of 157.26 .

Scientific Research Applications

Metal Complexes and Coordination Chemistry

  • Compounds with triazole derivatives, such as 1,2,4-triazolo-[1,5-a]pyrimidine derivatives, have been extensively studied for their coordination chemistry with metal ions. These compounds demonstrate versatility in binding metal ions, primarily through monodentate binding via endocyclic nitrogen atoms. This has led to the formation of dimeric and polymeric structures with potential applications in catalysis and material science (Salas et al., 1999).

Bioactivity and Pharmaceutical Applications

  • Novel triazole derivatives, such as 2-(5,7-dimethyl-1,2,4-triazole[1,5-a]pyrimidine) benzenesulfonate compounds, have been synthesized and shown to exhibit fungicidal and herbicidal activities. This highlights the potential of triazole-based compounds in the development of new pharmaceuticals and agrochemicals (Tu Mei-ling, 2007).

Catalysis

  • Ruthenium-catalyzed cycloaddition of aryl azides and alkynes using triazole frameworks has demonstrated efficiency in forming 1,5-disubstituted 1,2,3-triazoles. This process is enhanced under microwave irradiation, offering a cleaner and more efficient route for the synthesis of triazoles, which are valuable in various chemical synthesis applications (Rasmussen et al., 2007).

Material Science and Supramolecular Chemistry

  • The synthesis and structural analysis of novel coordination compounds and frameworks involving triazole derivatives have led to the discovery of materials with unique properties. For instance, dinuclear manganese complexes containing chiral 1,4,7-triazacyclononane-derived ligands have shown catalytic potential for the oxidation of olefins, alkanes, and alcohols, which could be valuable in industrial and environmental chemistry (Romakh et al., 2007).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” under the GHS05 pictogram . It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

properties

IUPAC Name

1,4-dimethyl-1,4,7-triazonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10-5-3-9-4-6-11(2)8-7-10/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCCSASUKQHPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1,4,7-triazonane

CAS RN

141213-10-7
Record name 1,4-dimethyl-1,4,7-triazonane
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